1-Naphthyl acetate

Overview

Description

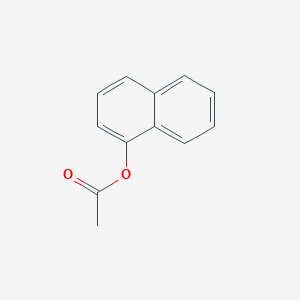

1-Naphthyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-Naphthyl acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

This compound acts as a chromogenic substrate for AChE . When AChE interacts with this compound, it catalyzes the hydrolysis of the ester bond, resulting in the release of 1-naphthol . This interaction allows for the detection of AChE activity, which is particularly useful in identifying organophosphorus pesticide poisoning .

Result of Action

The hydrolysis of this compound by AChE results in the formation of 1-naphthol . This reaction can be used to detect the presence and activity of AChE, providing a useful tool for diagnosing conditions such as organophosphorus pesticide poisoning .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of AChE, and thus the effectiveness of this compound as a substrate, can be affected by factors such as pH and temperature. Furthermore, the presence of other substances, such as organophosphorus pesticides, can also influence the action of this compound by inhibiting AChE activity .

Biochemical Analysis

Biochemical Properties

1-Naphthyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases. Esterases are enzymes that hydrolyze ester bonds, and this compound is often used to study the activity of these enzymes. When hydrolyzed by esterases, this compound produces 1-naphthol and acetic acid. This reaction is commonly used in histochemical staining methods to identify and quantify esterase activity in tissues .

This compound interacts with various enzymes, including non-specific carboxylic esterases (EC 3.1.1) found in the digestive tract of certain fish species . The nature of these interactions involves the hydrolysis of the ester bond in this compound, leading to the release of 1-naphthol, which can be detected using chromogenic methods.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it is used as a chromogenic substrate for detecting erythrocyte acetylcholinesterase (AChE) activity . This enzyme is a biomarker for organophosphorus poisoning, and this compound serves as an alternative substrate to acetylthiocholine (ATCh) for measuring AChE activity. The hydrolysis of this compound by AChE results in the formation of 1-naphthol, which can be quantified to assess enzyme activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis by esterases. The compound binds to the active site of the enzyme, where the ester bond is cleaved, resulting in the formation of 1-naphthol and acetic acid . This reaction is facilitated by the catalytic triad of the esterase enzyme, which includes serine, histidine, and aspartate residues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the hydrolysis of this compound by esterases remains consistent over time, making it a reliable substrate for enzyme assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effectively hydrolyzed by esterases, leading to the production of 1-naphthol and acetic acid. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its hydrolysis by esterases. The resulting products, 1-naphthol and acetic acid, can enter different metabolic pathways within the cell. 1-Naphthol can be further metabolized by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of conjugated metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular esterases . Additionally, transporters and binding proteins may facilitate the movement of this compound within the cell, ensuring its availability for enzymatic reactions.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with esterases and other enzymes. The compound can be found in various cellular compartments, including the cytoplasm, lysosomes, and microsomes . The hydrolysis of this compound by lysosomal esterases can lead to the release of 1-naphthol within the lysosomes, affecting lysosomal function and cellular metabolism.

Biological Activity

1-Naphthyl acetate (1-NA) is an aromatic ester that has garnered attention for its diverse biological activities, particularly in enzymatic studies and potential applications in detecting organophosphate poisoning. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and applications.

This compound has the chemical formula and is classified as an aromatic ester. It is commonly used in biochemical assays due to its ability to act as a substrate for various enzymes, particularly acetylcholinesterase (AChE).

Acetylcholinesterase Substrate

This compound has been identified as a promising chromogenic substrate for AChE, which plays a crucial role in neurotransmission by hydrolyzing acetylcholine. Research demonstrated that 1-NA exhibited a higher Total Interaction Energy (TIE) and Goldscore compared to traditional substrates like acetylthiocholine (ATCh). Molecular dynamics simulations indicated stable complex formation between 1-NA and AChE over a period of 5 ns, suggesting its potential for use in detecting organophosphate pesticide poisoning .

Table 1: Comparison of Substrates for AChE Activity

| Substrate | Km Value (mM) | TIE Score | Goldscore |

|---|---|---|---|

| Acetylthiocholine | Higher | Lower | Lower |

| This compound | Lower | Higher | Higher |

Cytochemical Applications

This compound esterase activity has been utilized as a cytochemical marker for identifying T lymphocytes. Studies have shown that T cells exhibit distinct patterns of alpha-naphthyl acetate esterase (NAE) activity, which correlates with immunologic markers in various tissues, including lymph nodes and peripheral blood. The patterns observed include strong globular reactions specific to T-cell identification and granular cytoplasmic staining .

Case Study: T-Cell Identification

In a study involving 113 specimens from nonneoplastic tissues and lymphoproliferative disorders, the correlation between NAE activity and T-cell presence was significant. However, discrepancies were noted in some neoplastic cases, indicating that while NAE can complement immunologic methods, it should not be solely relied upon for T-cell identification .

Plant Growth Regulation

Research has also indicated that this compound can influence plant growth. For instance, studies on Zea mays (maize) showed that the addition of 1-NA resulted in acidification of the incubation medium, suggesting its role in promoting growth through hormonal pathways .

Toxicological Considerations

While this compound is primarily studied for its biological activities, it is essential to consider its safety profile. According to PubChem, it is classified for research purposes only, with specific safety and toxicity information available for handling .

Scientific Research Applications

Enzymatic Activity Measurement

Substrate for Esterases

1-Naphthyl acetate is widely used as a substrate for measuring esterase activity. Upon hydrolysis by esterases, it releases 1-naphthol and acetic acid, allowing for the quantitative assessment of enzymatic activity through spectrophotometric methods. This application is crucial in various fields including toxicology and pharmacology, where understanding enzyme kinetics is essential.

Table 1: Esterase Activity Measurement Using this compound

Histochemical Staining

Identification of Macrophages

This compound serves as a staining agent for identifying macrophages in tissue sections. It is particularly effective in histochemical staining protocols, enabling researchers to visualize macrophage populations and their activity within various tissues.

Table 2: Applications in Histochemistry

| Application | Method | Outcome |

|---|---|---|

| Macrophage Staining | Staining with 1-NA | Clear identification of macrophages in tissue samples . |

Biosensor Development

Detection of Pesticides

Recent studies have explored the use of purified alpha-naphthyl acetate esterase (ANAE) as a biosensor for pesticide detection. The enzyme catalyzes the hydrolysis of this compound, making it a potential tool for environmental monitoring.

Case Study: Pesticide Detection Using ANAE

A study focused on the extraction and characterization of ANAE from atta flour demonstrated its effectiveness in detecting pesticide residues. The optimal conditions for enzyme activity were found to be at 40 °C and pH 8, with significant potential for application in screen-printed electrode biosensors.

Toxicological Studies

Biomarker for Organophosphorus Poisoning

This compound has been identified as an alternative substrate for cholinesterase assays, which are crucial in diagnosing organophosphorus poisoning. Its ability to visualize enzyme activity rapidly enhances diagnostic capabilities in clinical settings.

Table 3: Toxicological Applications

| Study | Focus | Findings |

|---|---|---|

| Chowdhary et al. (2019) | Organophosphorus Poisoning Detection | Demonstrated specificity and rapid detection capabilities using 1-NA compared to traditional methods. |

Research on Enzyme Kinetics

Studies have also investigated the kinetic properties of enzymes acting on this compound, providing insights into reaction mechanisms and enzyme efficiency under varying conditions.

Table 4: Kinetic Studies Overview

Chemical Reactions Analysis

Hydrolysis

1-Naphthyl acetate undergoes hydrolysis, a chemical reaction where water is used to break down the molecule into 1-naphthol and acetate .

Thermodynamic investigations of this reaction have been conducted using microcalorimetry, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) . The hydrolysis reaction's equilibrium position lies far to the right, making it difficult to determine the apparent equilibrium constants accurately .

Hydrolysis Kinetics

The hydrolysis kinetics of alpha-naphthyl acetate have been studied in micellar solutions . Micellar solutions of hexadecyltrimethylammonium bromide (CTAB) can accelerate the hydrolysis of alpha-naphthyl acetate by o-iodosobenzoic acid (IBA), a strong nucleophile . Pseudo-first-order kinetics are utilized for rate constant determination .

Photo-Fries Rearrangement

This compound participates in photo-Fries rearrangement reactions . These reactions have been studied in solvents like n-hexane and cyclohexane using the magnetic field effect probe (MFE probe) technique .

Esterase Activity

This compound serves as a substrate for esterase enzymes . Esterases are capable of hydrolyzing naphthyl esters, such as alpha-naphthyl butyrate or alpha-naphthyl acetate . The reaction of esterases with this compound can be used to identify mononuclear phagocytes . In monocytes, the reaction product appears on the external surface of the plasma membrane, indicating that monocytic esterase is an ectoenzyme .

Analysis of Plant Growth Regulators

1-Naphthylacetic acid (NAA), a related compound, and 1-naphthylacetamide (NAAm) are plant growth regulators . Analytical methods, including Mini-Luke, Ethyl Acetate, and acetate-buffered QuEChERS, are used for their analysis in matrices like tomato and zucchini .

Thermodynamics of Hydrolysis Reactions

The thermodynamics of the hydrolysis reactions of this compound have been investigated using microcalorimetry, HPLC, and LC-MS . The standard enthalpy of formation () for this compound(aq) is -286.4 kJ·mol .

Catalysis by Antibody

Hydrolysis of β-naphthyl acetate can be catalyzed by antibodies . The proposed mechanism involves the stabilization of the transition state through hydrogen bonding and the involvement of key residues like histidine and arginine .

Q & A

Basic Research Questions

Q. How can 1-naphthyl acetate be prepared and purified for use as a chromogenic substrate in enzyme assays?

- Methodological Answer : Synthesis typically involves acetylation of 1-naphthol using acetic anhydride under controlled acidic conditions. Purification is achieved via recrystallization from ethanol or diethyl ether, ensuring minimal residual reactants. Confirm purity using thin-layer chromatography (TLC) with a solvent system like hexane:ethyl acetate (4:1) and melting point verification (44–47°C) . For enzymatic studies, ensure naphthol-free batches (commercial AR-grade) to avoid interference in kinetic assays .

Q. What solvent systems are optimal for dissolving this compound in biochemical assays?

- Methodological Answer : this compound is sparingly soluble in water but dissolves readily in organic solvents like ethanol (≥5 mg/mL), dioxane, or dimethyl sulfoxide (DMSO). For aqueous assays (e.g., acetylcholinesterase activity), prepare a stock solution in ethanol (e.g., 10 mM) and dilute in buffer (pH 7–8) to maintain substrate solubility while avoiding enzyme denaturation .

Q. What are standard protocols for quantifying acetylcholinesterase (AChE) activity using this compound?

- Methodological Answer : Incubate AChE with this compound (0.1–1.0 mM) in phosphate buffer (pH 8.0) at 37°C. Hydrolysis releases 1-naphthol, which is quantified colorimetrically at 322 nm or via coupling with Fast Blue RR salt to form a diazo dye (absorbance at 600 nm). Include controls without enzyme or substrate to correct for non-specific hydrolysis .

Advanced Research Questions

Q. How can conflicting kinetic data in AChE inhibition assays using this compound be resolved?

- Methodological Answer : Contradictions often arise from variations in substrate saturation, pH, or inhibitor pre-incubation times. Standardize assay conditions:

- Use a substrate concentration ≥10× Km to ensure Vmax conditions.

- Pre-incubate AChE with inhibitors (e.g., organophosphates) for 15–30 minutes to achieve equilibrium.

- Validate results with alternative substrates (e.g., acetylthiocholine) to distinguish competitive vs. non-competitive inhibition .

Q. What spectroscopic techniques are suitable for characterizing the photo-Fries rearrangement of this compound?

- Methodological Answer : Laser flash photolysis (LFP) with nanosecond time resolution tracks transient intermediates (e.g., ketene or biradicals) during UV irradiation. CIDNP (Chemically Induced Dynamic Nuclear Polarization) NMR reveals radical pair mechanisms in the rearrangement pathway. For quantitative analysis, monitor product formation (1-acetonaphthone) via HPLC with a C18 column and UV detection at 254 nm .

Q. How do structural analogs (e.g., 2-naphthyl acetate) compare to this compound in enzyme specificity studies?

- Methodological Answer : Perform competitive inhibition assays by co-incubating AChE with equimolar 1-naphthyl and 2-naphthyl acetates. Use Michaelis-Menten kinetics to calculate Ki values. Structural modeling (e.g., molecular docking) can highlight steric or electronic differences in the enzyme’s active site. Note that 2-naphthyl acetate often exhibits lower hydrolysis rates due to steric hindrance .

Q. What precautions are critical when handling this compound in toxicological studies?

- Methodological Answer : Follow GHS safety protocols: use PPE (gloves, goggles), avoid dust formation, and work in a fume hood. Dispose of waste via incineration or chemical degradation (e.g., alkaline hydrolysis). For in vivo studies, note that 1-naphthol (metabolite) is hepatotoxic; monitor liver enzymes in animal models .

Q. Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in commercial this compound?

- Methodological Answer : Characterize each batch via GC-MS (≥99.5% purity) and FT-IR (absence of hydroxyl peaks indicating residual naphthol). Include internal standards (e.g., deuterated this compound) in assays to normalize enzymatic activity measurements .

Q. What statistical approaches are recommended for interpreting dose-response curves in AChE inhibition assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model. Report IC50 values with 95% confidence intervals. For partial inhibition, apply the Hill equation to assess cooperativity. Validate with replicates (n ≥ 3) .

Q. Emerging Applications

Q. Can this compound be used to detect esterase activity in environmental samples (e.g., soil or water)?

Properties

IUPAC Name |

naphthalen-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKONPUVOVVNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870785 | |

| Record name | 1-Naphthalenol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |

| Record name | alpha-Naphthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000761 [mmHg] | |

| Record name | alpha-Naphthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

830-81-9, 29692-55-5 | |

| Record name | 1-Naphthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029692555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.